Differentiated NOS Isozyme Selectivity: A Profile Distinct from the Broad Antiviral B-220
9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline exhibits a quantifiable and differentiated inhibitory profile across the three main human nitric oxide synthase (NOS) isozymes: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS) [1]. While it is a relatively weak inhibitor of eNOS (Ki = 50,000 nM) [2], it demonstrates >42-fold selectivity for iNOS (IC50 = 260-290 nM) [1]. In contrast, a known comparator, the antiviral indoloquinoxaline B-220, is characterized by its potent anti-herpesvirus activity at 1-5 µM [3] and its DNA-binding properties [4]. B-220's primary mechanism is viral DNA synthesis inhibition [3] and it is not a known NOS inhibitor. This comparison highlights that the target compound possesses a unique and specific NOS interaction profile that is not a general feature of the indoloquinoxaline class. This selectivity is a differentiating feature for researchers interested in modulating specific NOS pathways.
| Evidence Dimension | In vitro NOS isozyme inhibition (IC50 / Ki) |
|---|---|
| Target Compound Data | iNOS: IC50 = 260-290 nM; eNOS: Ki = 50,000 nM; nNOS: IC50 = 1,200 nM |
| Comparator Or Baseline | Comparator: B-220 (2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline); Activity: Inhibits HSV-1, CMV, VZV replication at 1-5 µM; Not a reported NOS inhibitor |
| Quantified Difference | Target compound shows >42-fold selectivity for iNOS over eNOS and ~4.6-fold selectivity over nNOS. B-220 shows no reported NOS inhibition at any concentration. |
| Conditions | Target: Human iNOS in DLD1 cells; Human eNOS isoenzyme; Human nNOS in SF9 cells. Comparator: Viral plaque reduction in GMK, human embryonic lung fibroblast, and human bladder cancer cell lines. |
Why This Matters
This specific NOS inhibition profile, particularly the iNOS selectivity, provides a scientific basis for selecting this compound over other indoloquinoxalines for research focused on iNOS-mediated pathways in inflammation or cancer, where iNOS is often overexpressed.
- [1] BindingDB. (n.d.). BDBM50372208 (CHEMBL255599): Affinity data for 9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline. View Source
- [2] TargetMine. (n.d.). Activity report for ChEMBL:CHEMBL540555 (9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline). View Source
- [3] Harmenberg, J., Wahren, B., Sundqvist, V. A., & Levén, B. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial Agents and Chemotherapy, 32(11), 1720-1724. View Source
- [4] Sehlstedt, U., Aich, P., Bergman, J., Vallberg, H., Nordén, B., & Gräslund, A. (1998). Interactions of the antiviral quinoxaline derivative 9-OH-B220 {2,3-dimethyl-6-(dimethylaminoethyl)-9-hydroxy-6H-indolo-[2,3-b] quinoxaline} with duplex and triplex forms of synthetic DNA and RNA. Journal of Molecular Biology, 278(1), 31-56. View Source
